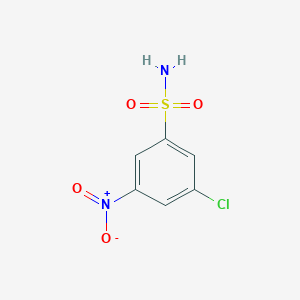
3-Chloro-5-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonamide group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitrobenzene-1-sulfonamide typically involves the nitration of 3-chlorobenzenesulfonamide. The process begins with the sulfonation of chlorobenzene to form 3-chlorobenzenesulfonic acid, which is then converted to its sulfonamide derivative. The nitration step involves treating the sulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the chlorine atom.
Industrial Production Methods
Industrial production of 3-Chloro-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems to manage the exothermic nature of the nitration reaction.
化学反应分析
Types of Reactions
3-Chloro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide with sulfuric acid.
Major Products Formed
Reduction: 3-Chloro-5-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-5-nitrobenzenesulfonic acid, 3-Chloro-5-nitrobenzenesulfonyl chloride.
科学研究应用
3-Chloro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of sulfonamide-based drugs with antibacterial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes that interact with sulfonamide groups.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, including dyes and agrochemicals.
Material Science: The compound is used in the development of functional materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 3-Chloro-5-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition and eventual death.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-nitrobenzene-1-sulfonamide
- 3-Bromo-5-nitrobenzene-1-sulfonamide
- 3-Chloro-4-nitrobenzene-1-sulfonamide
Comparison
Compared to its analogs, 3-Chloro-5-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The meta positioning of the nitro group relative to the chlorine atom provides distinct electronic and steric effects, making it a valuable intermediate in various synthetic and medicinal applications.
属性
分子式 |
C6H5ClN2O4S |
|---|---|
分子量 |
236.63 g/mol |
IUPAC 名称 |
3-chloro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) |
InChI 键 |
HORRPOLLRFXWIV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


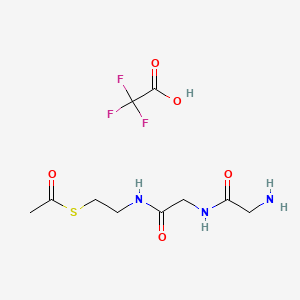
![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)
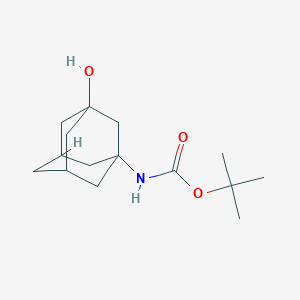
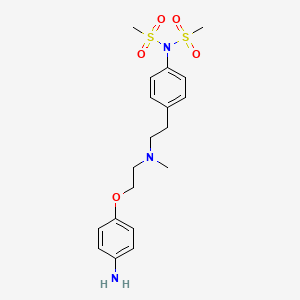
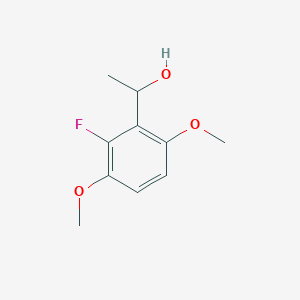
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
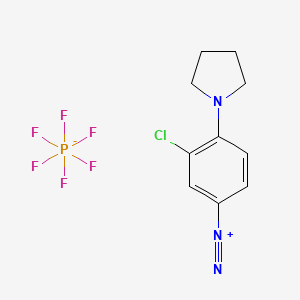
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)




